1-Methyl-3-(1-methylpiperidin-4-yl)urea
Description
Properties
IUPAC Name |
1-methyl-3-(1-methylpiperidin-4-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c1-9-8(12)10-7-3-5-11(2)6-4-7/h7H,3-6H2,1-2H3,(H2,9,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHUXUBXKBRDDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1CCN(CC1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1602197-45-4 | |
| Record name | 3-methyl-1-(1-methylpiperidin-4-yl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-(1-methylpiperidin-4-yl)urea can be synthesized through the reaction of 1-methylpiperidine with isocyanates. The reaction typically involves the following steps:
Formation of the Intermediate: 1-Methylpiperidine is reacted with an appropriate isocyanate under controlled conditions to form the intermediate.
Cyclization: The intermediate undergoes cyclization to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(1-methylpiperidin-4-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols.
Major Products:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted urea derivatives.
Scientific Research Applications
1-Methyl-3-(1-methylpiperidin-4-yl)urea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(1-methylpiperidin-4-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Urea derivatives with piperidine or substituted aromatic rings are widely studied for their pharmacological properties. Below is a detailed comparison of 1-methyl-3-(1-methylpiperidin-4-yl)urea with key analogs:
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The 1-methylpiperidin-4-yl group enhances lipophilicity compared to simpler urea analogs (e.g., 1-methyl-3-(tetrahydro-3-furylmethyl)urea), improving blood-brain barrier penetration in CNS-targeted drugs .
- Metabolic Stability : Introduction of aromatic substituents (e.g., benzimidazole in Glasdegib) reduces metabolic clearance, enhancing half-life .
- Solubility : Hydrophilic substituents (e.g., hydroxypropoxy in ) improve aqueous solubility, critical for oral bioavailability .
Structure-Activity Relationship (SAR)
- Piperidine Substitution : Methylation at the piperidine nitrogen (as in the target compound) optimizes steric bulk for receptor binding without compromising metabolic stability .
- Urea Linkage: The urea group facilitates hydrogen bonding with enzymes like sEH, but substituents on the aryl or heteroaryl moieties dictate selectivity (e.g., cyanophenyl in Glasdegib enhances Hedgehog pathway inhibition) .
- Aromatic vs. Aliphatic Substituents : Aromatic extensions (e.g., benzothiophene in ) increase receptor affinity, while aliphatic groups (e.g., tetrahydrofuranmethyl in ) favor metabolic pathways .
Key Research Findings
Enzymatic Inhibition
- The target compound’s analogs, such as 1-aryl-3-(1-acylpiperidin-4-yl)ureas, demonstrate potent inhibition of soluble epoxide hydrolase (sEH), with IC₅₀ values in the nanomolar range. Modifications to the acyl group significantly affect potency .
- Glasdegib (a clinical analog) shows submicromolar activity in cancer models, attributed to its benzimidazole and cyanophenyl substituents .
Receptor Modulation
- Compounds like E12 () exhibit high 5-HT₁ receptor affinity, suggesting that piperidine-urea hybrids are promising scaffolds for neuropsychiatric drug development .
Metabolic Pathways
- Microbial transformation studies highlight the stability of the 1-methylpiperidin-4-yl group, with major metabolites retaining the core structure .
Q & A
Q. What computational tools predict binding modes with soluble epoxide hydrolase (sEH)?
- Methods :
- Docking : AutoDock Vina with sEH crystal structure (PDB: 4DKL) identifies hydrogen bonds between urea and Tyr381/Tyr465 .
- MD Simulations : GROMACS (100 ns trajectories) confirms stable binding in aqueous environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
